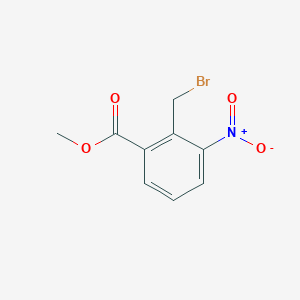

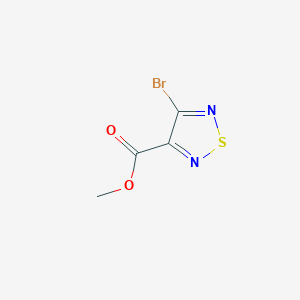

Methyl 4-bromo-1,2,5-thiadiazole-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

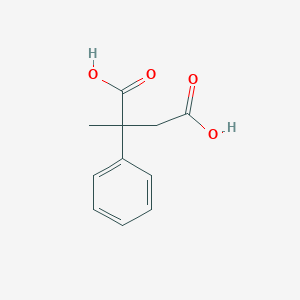

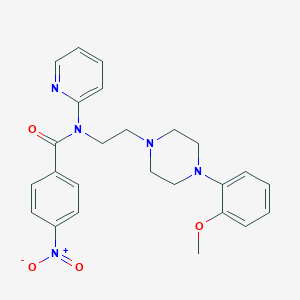

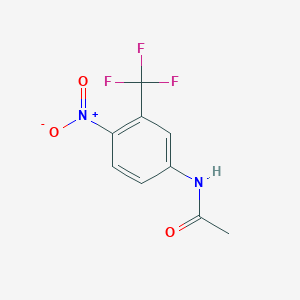

Methyl 4-bromo-1,2,5-thiadiazole-3-carboxylate, also known as MBTDC, is a heterocyclic compound that has been used in a variety of scientific research applications. This compound is of particular interest due to its unique structure, which makes it suitable for a number of different applications. MBTDC has been studied in the context of its synthesis, mechanism of action, biochemical and physiological effects, and its use in lab experiments.

Scientific Research Applications

Heterocyclic Compound Synthesis

Methyl 4-bromo-1,2,5-thiadiazole-3-carboxylate is a component in the synthesis of heterocyclic compounds, which are pivotal as lead molecules in agrochemicals. Compounds like thiadiazole-containing 1,2,4-triazolo[3,4-b][1,3,4]-thiadiazoles, synthesized by combining bioactive substructures, have shown potential wide spectrum fungicide activity, indicating their utility in agricultural sciences (Fan et al., 2010).

Photodynamic Therapy for Cancer

Compounds involving thiadiazole structures are explored for their potential in photodynamic therapy, a treatment for cancer. The specific photophysical and photochemical properties of these compounds, like high singlet oxygen quantum yield, make them suitable as Type II photosensitizers in treating cancer (Pişkin et al., 2020).

Anticancer Agents

Novel compounds containing the thiadiazole moiety have been synthesized and shown potent anticancer activities. Such compounds are evaluated in vitro and show promising results against certain types of cancers, indicating their significance in medicinal chemistry and pharmaceuticals (Gomha et al., 2017).

Pseudopeptides Synthesis

In the field of organic chemistry, thiadiazole derivatives like alkyl 2-aminomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate are used for the synthesis of pseudopeptides. These compounds have applications in various biochemical processes and drug development (Pevzner et al., 2015).

Safety and Hazards

The compound is labeled with the GHS07 pictogram. It has the hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

Mechanism of Action

Target of Action

The primary targets of Methyl 4-bromo-1,2,5-thiadiazole-3-carboxylate are currently unknown. This compound is a derivative of the 1,2,5-thiadiazole class of compounds, which have been studied for their diverse biological activities . .

Biochemical Pathways

Thiadiazole derivatives have been reported to exhibit anti-inflammatory, anti-tuberculosis, and cytotoxic activities . These activities suggest that the compound may affect pathways related to inflammation, bacterial infection, and cell proliferation.

Pharmacokinetics

The pharmacokinetic properties of this compound include high gastrointestinal absorption and non-permeability to the blood-brain barrier . The compound is also reported to be an inhibitor of CYP1A2, an enzyme involved in drug metabolism .

Result of Action

Given the reported activities of related thiadiazole compounds, it’s possible that this compound could have anti-inflammatory, anti-tuberculosis, and cytotoxic effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility can affect its bioavailability and distribution in the body . Additionally, factors such as pH and temperature can affect the compound’s stability and activity.

properties

IUPAC Name |

methyl 4-bromo-1,2,5-thiadiazole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrN2O2S/c1-9-4(8)2-3(5)7-10-6-2/h1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJPUHNZGOZGRMJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NSN=C1Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70597417 |

Source

|

| Record name | Methyl 4-bromo-1,2,5-thiadiazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70597417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

152300-56-6 |

Source

|

| Record name | Methyl 4-bromo-1,2,5-thiadiazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70597417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(6R)-2,2,6-Trimethyl-1-oxaspiro[2.5]octan-4-one](/img/structure/B133676.png)

![[3-Azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl bis(4-nitrophenyl) phosphate](/img/structure/B133681.png)